Cas no 1337282-05-9 (4-amino-4-(2-methylquinolin-4-yl)butanoic acid)

4-amino-4-(2-methylquinolin-4-yl)butanoic acid Chemical and Physical Properties
Names and Identifiers
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- 4-amino-4-(2-methylquinolin-4-yl)butanoic acid
- 1337282-05-9
- EN300-1794361
-
- Inchi: 1S/C14H16N2O2/c1-9-8-11(12(15)6-7-14(17)18)10-4-2-3-5-13(10)16-9/h2-5,8,12H,6-7,15H2,1H3,(H,17,18)
- InChI Key: QSGMBOQBSREVSG-UHFFFAOYSA-N
- SMILES: OC(CCC(C1C=C(C)N=C2C=CC=CC=12)N)=O
Computed Properties
- Exact Mass: 244.121177757g/mol
- Monoisotopic Mass: 244.121177757g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 296
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 76.2Ų
- XLogP3: -0.9
4-amino-4-(2-methylquinolin-4-yl)butanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1794361-10.0g |
4-amino-4-(2-methylquinolin-4-yl)butanoic acid |
1337282-05-9 | 10g |
$5837.0 | 2023-06-02 | ||
Enamine | EN300-1794361-0.1g |
4-amino-4-(2-methylquinolin-4-yl)butanoic acid |
1337282-05-9 | 0.1g |
$1195.0 | 2023-09-19 | ||
Enamine | EN300-1794361-0.05g |
4-amino-4-(2-methylquinolin-4-yl)butanoic acid |
1337282-05-9 | 0.05g |
$1140.0 | 2023-09-19 | ||
Enamine | EN300-1794361-0.25g |
4-amino-4-(2-methylquinolin-4-yl)butanoic acid |
1337282-05-9 | 0.25g |
$1249.0 | 2023-09-19 | ||
Enamine | EN300-1794361-2.5g |
4-amino-4-(2-methylquinolin-4-yl)butanoic acid |
1337282-05-9 | 2.5g |
$2660.0 | 2023-09-19 | ||
Enamine | EN300-1794361-1g |
4-amino-4-(2-methylquinolin-4-yl)butanoic acid |
1337282-05-9 | 1g |
$1357.0 | 2023-09-19 | ||
Enamine | EN300-1794361-0.5g |
4-amino-4-(2-methylquinolin-4-yl)butanoic acid |
1337282-05-9 | 0.5g |
$1302.0 | 2023-09-19 | ||
Enamine | EN300-1794361-5g |
4-amino-4-(2-methylquinolin-4-yl)butanoic acid |
1337282-05-9 | 5g |
$3935.0 | 2023-09-19 | ||
Enamine | EN300-1794361-5.0g |
4-amino-4-(2-methylquinolin-4-yl)butanoic acid |
1337282-05-9 | 5g |
$3935.0 | 2023-06-02 | ||
Enamine | EN300-1794361-1.0g |
4-amino-4-(2-methylquinolin-4-yl)butanoic acid |
1337282-05-9 | 1g |
$1357.0 | 2023-06-02 |
4-amino-4-(2-methylquinolin-4-yl)butanoic acid Related Literature
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1. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818
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2. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757
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Magdalena Barwiolek,Edward Szlyk,Anna Kozakiewicz,Tadeusz Muziol,Alina Bieńko,Julia Jezierska Dalton Trans., 2018,47, 13902-13912
Additional information on 4-amino-4-(2-methylquinolin-4-yl)butanoic acid
Recent Advances in the Study of 4-amino-4-(2-methylquinolin-4-yl)butanoic acid (CAS: 1337282-05-9)
4-amino-4-(2-methylquinolin-4-yl)butanoic acid (CAS: 1337282-05-9) is a synthetic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of novel bioactive molecules, particularly in the development of small-molecule inhibitors targeting various disease pathways. This research brief aims to summarize the latest findings related to this compound, highlighting its chemical properties, biological activities, and potential applications in drug discovery.
The compound's structural features, including the quinoline moiety and the amino acid side chain, make it a versatile scaffold for medicinal chemistry. Recent research has focused on optimizing its synthesis to improve yield and purity, as well as investigating its interactions with biological targets. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 4-amino-4-(2-methylquinolin-4-yl)butanoic acid exhibit potent inhibitory activity against specific enzymes involved in inflammatory pathways, suggesting its potential as a lead compound for anti-inflammatory drug development.
In addition to its anti-inflammatory properties, 4-amino-4-(2-methylquinolin-4-yl)butanoic acid has been investigated for its role in cancer therapy. A recent preprint on bioRxiv reported that this compound can modulate the activity of certain oncogenic proteins, leading to the suppression of tumor growth in preclinical models. The study utilized advanced computational docking and molecular dynamics simulations to elucidate the binding interactions between the compound and its target proteins, providing valuable insights for further optimization.
Another area of interest is the compound's potential application in neurodegenerative diseases. A 2024 study in ACS Chemical Neuroscience explored its ability to cross the blood-brain barrier and interact with neuronal receptors. The findings indicated that 4-amino-4-(2-methylquinolin-4-yl)butanoic acid could serve as a scaffold for designing neuroprotective agents, although further in vivo studies are needed to validate these observations.
Despite these promising findings, challenges remain in the development of 4-amino-4-(2-methylquinolin-4-yl)butanoic acid-based therapeutics. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through systematic structure-activity relationship (SAR) studies. Collaborative efforts between academic and industrial researchers are essential to accelerate the translation of these discoveries into clinically viable drugs.
In conclusion, 4-amino-4-(2-methylquinolin-4-yl)butanoic acid (CAS: 1337282-05-9) represents a promising scaffold for drug discovery, with applications spanning inflammation, cancer, and neurodegenerative diseases. Continued research into its mechanism of action and optimization of its pharmacological properties will be critical to unlocking its full therapeutic potential. This brief underscores the importance of interdisciplinary collaboration and innovative approaches in advancing the field of chemical biology and medicinal chemistry.
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